

Spectroscopic Analysis of 1-(Pyridin-4-yl)propan-2-amine: A Technical Guide

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Compound of Interest

Compound Name: 1-(Pyridin-4-yl)propan-2-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic profile of **1-(Pyridin-4-yl)propan-2-amine**, a key intermediate in pharmaceutical synthesis. A comprehensive understanding of its structural features through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) is crucial for quality control, reaction monitoring, and drug development processes. This document outlines the predicted spectral data, detailed experimental protocols, and logical workflows for the structural elucidation of this compound.

Please note: As direct experimental spectra for this specific compound are not universally published, the data presented herein are predicted based on established principles of spectroscopy and data from analogous structures.

Molecular Structure

1-(Pyridin-4-yl)propan-2-amine possesses a chiral center at the second carbon of the propyl chain. The structure consists of a pyridine ring linked at the 4-position to a propan-2-amine moiety. This combination of an aromatic heterocycle and a primary aliphatic amine dictates its characteristic spectroscopic features.

Caption: Chemical Structure of **1-(Pyridin-4-yl)propan-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.^[1] The predicted ¹H and ¹³C NMR spectra of **1-(Pyridin-4-yl)propan-2-amine** provide distinct signals corresponding to each unique proton and carbon environment.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the aliphatic chain protons, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.^[2]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will display signals for the two distinct carbons of the pyridine ring and the three carbons of the propyl-amine side chain. The carbon attached to the nitrogen will be shifted downfield.

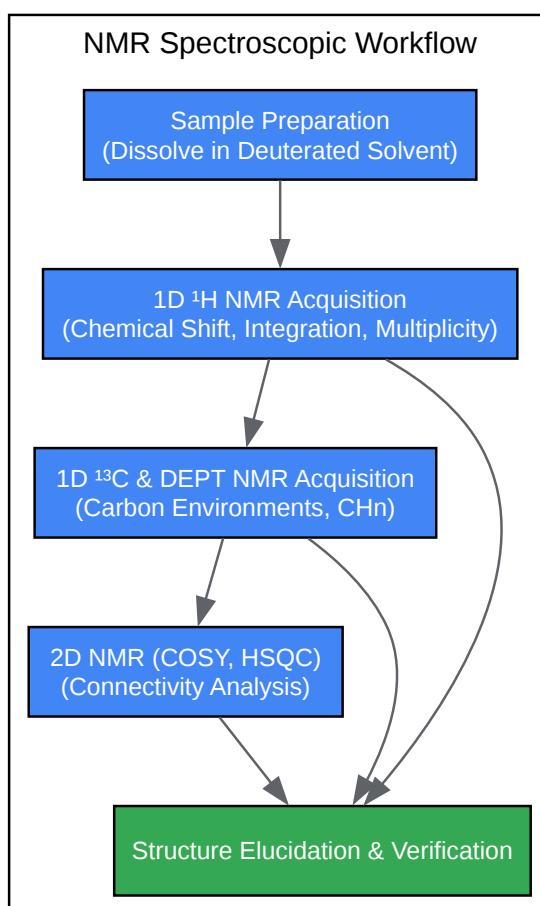
Summary of Predicted NMR Data

Assignment	Predicted ¹ H Chemical Shift (δ, ppm)	Predicted ¹ H Multiplicity	Integration	Predicted ¹³ C Chemical Shift (δ, ppm)
Pyridine H-2, H-6	~8.5	Doublet (d)	2H	150
Pyridine H-3, H-5	~7.2	Doublet (d)	2H	124
Pyridine C-4	-	-	-	148
CH ₂ (Benzylic)	~2.7	Doublet (d)	2H	45
CH (Methine)	~3.1	Sextet	1H	48
CH ₃ (Methyl)	~1.1	Doublet (d)	3H	23
NH ₂ (Amine)	~1.5 (variable)	Broad Singlet (br s)	2H	-

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **1-(Pyridin-4-yl)propan-2-amine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).^[3]

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Transfer: Filter the solution into a clean 5 mm NMR tube.
- Acquisition: Place the NMR tube in the spectrometer. Acquire ^1H and ^{13}C spectra using standard acquisition parameters. For a more detailed analysis, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon connectivities.[1]



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Caption: Logical workflow for NMR-based structure elucidation.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[4\]](#)

Predicted IR Absorption Data

The IR spectrum of **1-(Pyridin-4-yl)propan-2-amine** is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aliphatic chain, and C=C and C=N bonds of the aromatic pyridine ring.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3400-3250	N-H Stretch (asymmetric & symmetric)	Primary Amine (R- NH ₂)	Medium (two bands)
3100-3000	C-H Stretch (sp ²)	Aromatic (Pyridine)	Medium
2960-2850	C-H Stretch (sp ³)	Aliphatic (CH, CH ₂ , CH ₃)	Strong
1650-1580	N-H Bend (Scissoring)	Primary Amine	Medium
1600, 1500	C=C and C=N Stretch	Aromatic Ring	Medium-Strong
1250-1020	C-N Stretch	Aliphatic Amine	Medium-Weak
910-665	N-H Wag	Primary/Secondary Amine	Strong, Broad

References for IR data interpretation.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocol for IR Spectroscopy

For a liquid sample like **1-(Pyridin-4-yl)propan-2-amine**:

- Sample Preparation: Place one to two drops of the pure liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).[\[8\]](#)
- Assembly: Place a second salt plate on top to create a thin liquid film.
- Acquisition: Place the "sandwich" assembly in the sample holder of the FT-IR spectrometer.

- Analysis: Acquire the spectrum. The resulting plot will show percent transmittance versus wavenumber (cm^{-1}).

For solid samples, the thin solid film or KBr pellet method can be used.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.[10]

Predicted Mass Spectrum and Fragmentation

1-(Pyridin-4-yl)propan-2-amine has a molecular formula of $\text{C}_8\text{H}_{12}\text{N}_2$ and a monoisotopic mass of approximately 136.10 Da.

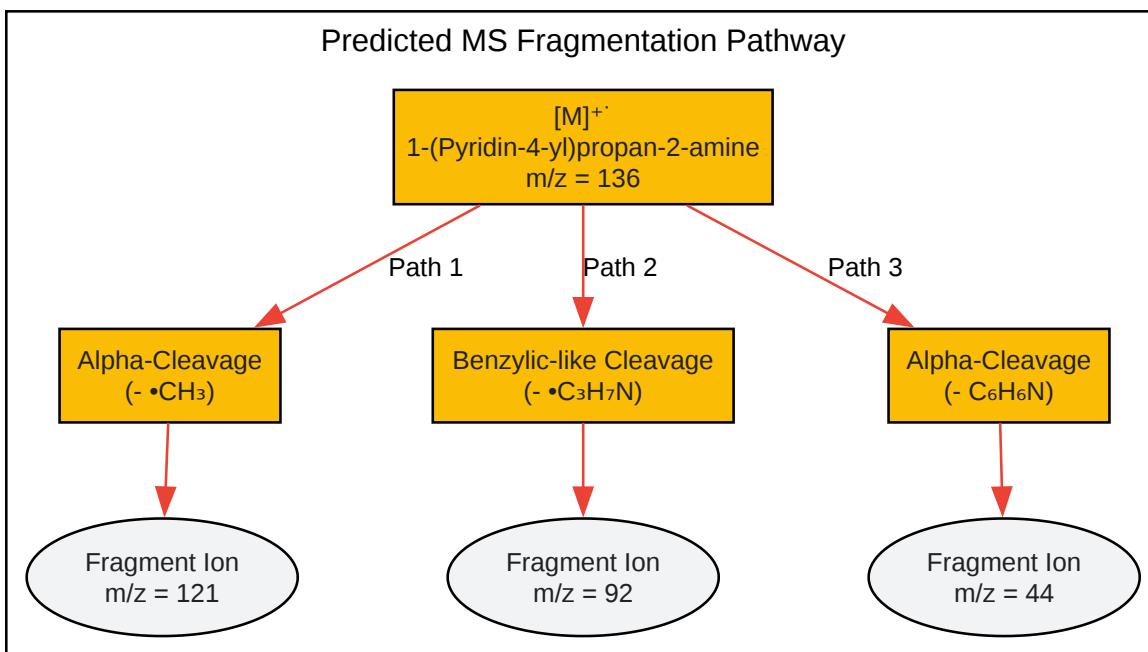
- Molecular Ion (M^+): According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. Therefore, the molecular ion peak is expected at $\text{m/z} = 136$.[11]
- Major Fragmentation Pathways:
 - Alpha-Cleavage: The most common fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the loss of a methyl radical ($\bullet\text{CH}_3$) to form a stable iminium ion.[12]
 - $[\text{M} - \text{CH}_3]^+ = 136 - 15 = \text{m/z } 121$
 - Benzyl-like Cleavage: Cleavage of the bond between the CH_2 group and the $\text{CH}(\text{NH}_2)\text{CH}_3$ group is also highly probable due to the stability of the resulting pyridinylmethyl cation (tropylium-like ion is not possible here, but the pyridinylmethyl cation is still relatively stable).
 - Loss of $\bullet\text{CH}(\text{NH}_2)\text{CH}_3$ radical leads to a fragment at $\text{m/z } 92$.
 - The other fragment, $[\text{CH}(\text{NH}_2)\text{CH}_3]^+$, would appear at $\text{m/z } 44$, which is often a base peak for secondary amines.

Summary of Predicted Mass Spectrometry Data

m/z Value	Proposed Fragment	Notes
136	$[C_8H_{12}N_2]^{+ \cdot}$	Molecular Ion ($M^{+ \cdot}$)
121	$[M - CH_3]^+$	Loss of a methyl radical via alpha-cleavage
92	$[C_5H_4N-CH_2]^+$	Benzyllic-like cleavage
44	$[CH(NH_2)CH_3]^+$	Alpha-cleavage, often the base peak

Experimental Protocol for Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the compound (~10-100 μ g/mL) in a suitable volatile solvent like methanol or acetonitrile.[13]
- Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) is a common ionization method that induces fragmentation.[14] Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.[15]
- Analysis: The ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion, generating the mass spectrum.



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Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of **1-(Pyridin-4-yl)propan-2-amine**. The predicted data in this guide, including ¹H and ¹³C NMR chemical shifts, key IR absorption frequencies, and major mass spectral fragments, serve as a valuable reference for researchers in the pharmaceutical and chemical industries. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data for reliable analysis.

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